![molecular formula C11H14ClNO B13198628 [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a chlorophenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol typically involves the formation of the pyrrolidine ring followed by the introduction of the chlorophenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, which is then further functionalized to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions, where the methanol group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用機序
The mechanism of action of [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many bioactive compounds.
2-Chlorophenyl derivatives: Compounds containing the 2-chlorophenyl group, which can exhibit similar chemical reactivity.
Methanol derivatives: Compounds with a methanol group, which can undergo similar oxidation and reduction reactions.
Uniqueness: What sets [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol apart is its combination of the pyrrolidine ring, chlorophenyl group, and methanol group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
[3-(2-chlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChIキー |
OYFSIHNDHPCRHF-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CO)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


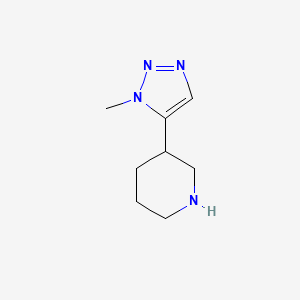
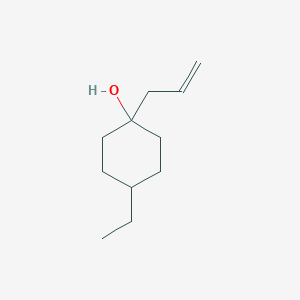
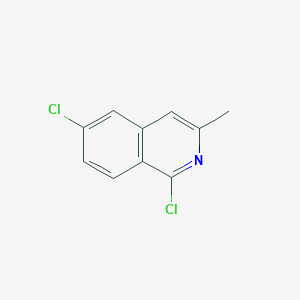

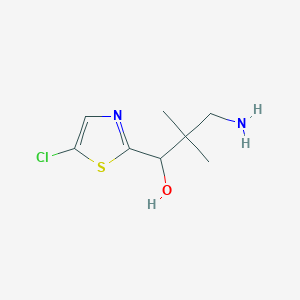
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
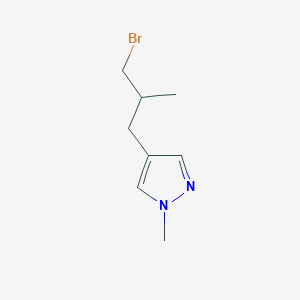
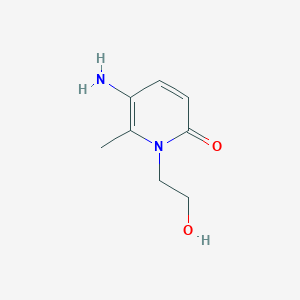
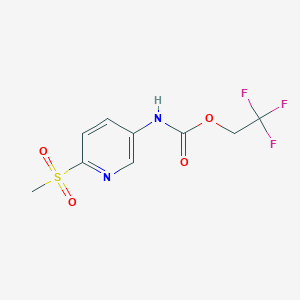

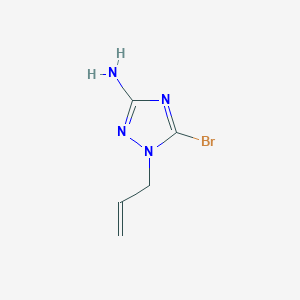
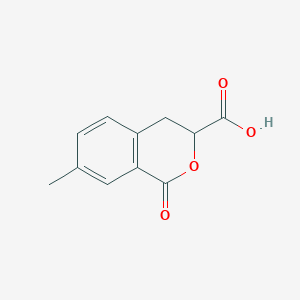
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)
